molecular formula C3H8F2N2 B3106489 2,2-Difluoropropane-1,3-diamine CAS No. 159029-29-5

2,2-Difluoropropane-1,3-diamine

Cat. No.: B3106489
CAS No.: 159029-29-5
M. Wt: 110.11 g/mol
InChI Key: HFPPZQKUJWIBJI-UHFFFAOYSA-N
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Description

2,2-Difluoropropane-1,3-diamine: is a chemical compound with the molecular formula C3H8F2N2 It is characterized by the presence of two fluorine atoms attached to the second carbon of a propane backbone, with amine groups attached to the first and third carbons

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,2-Difluoropropane-1,3-diamine typically involves the fluorination and amidation of diethyl malonate. The process begins with the fluorination of diethyl malonate, followed by amidation to introduce the amine groups. This method ensures the incorporation of fluorine atoms at the desired positions on the propane backbone .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of specialized equipment and controlled environments is crucial to maintain the integrity of the compound during production .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoropropane-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2,2-Difluoropropane-1,3-diamine has diverse applications in scientific research, including:

Mechanism of Action

The mechanism by which 2,2-Difluoropropane-1,3-diamine exerts its effects involves interactions with molecular targets such as enzymes and proteins. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity. These interactions can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Uniqueness: 2,2-Difluoropropane-1,3-diamine is unique due to the specific positioning of fluorine atoms and amine groups, which confer distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

2,2-difluoropropane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8F2N2/c4-3(5,1-6)2-7/h1-2,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPPZQKUJWIBJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CN)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701304876
Record name 2,2-Difluoro-1,3-propanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701304876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159029-29-5
Record name 2,2-Difluoro-1,3-propanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159029-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Difluoro-1,3-propanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701304876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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